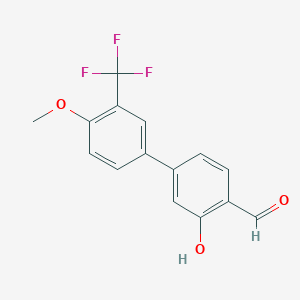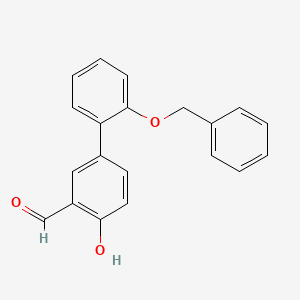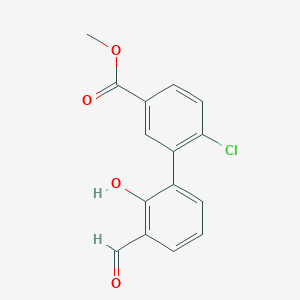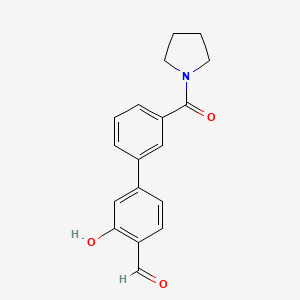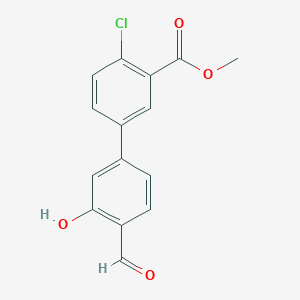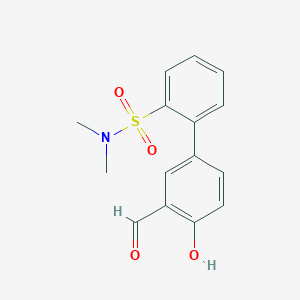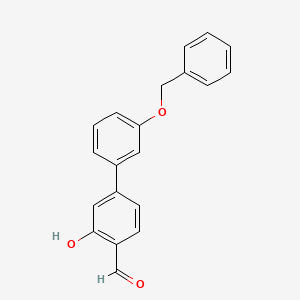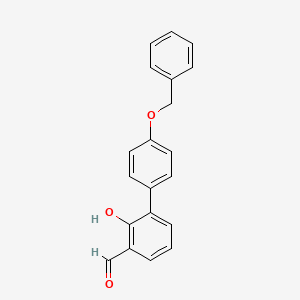
6-(4-Benzyloxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Benzyloxyphenyl)-2-formylphenol, 95% (6-BFP-2F) is a synthetic phenolic compound that has been studied extensively in scientific research applications. It is a white, crystalline solid that is soluble in organic solvents such as benzene and ethanol. 6-BFP-2F is a member of the phenolic family of compounds and has a wide range of applications in the laboratory, including in biochemical and physiological research.
Aplicaciones Científicas De Investigación
6-(4-Benzyloxyphenyl)-2-formylphenol, 95% has been studied extensively in scientific research applications. It has been used in a variety of biochemical and physiological studies, including studies of cell metabolism, gene expression, and signal transduction. It has also been used in studies of oxidative stress, inflammation, and cancer, as well as in studies of drug metabolism and toxicity. In addition, 6-(4-Benzyloxyphenyl)-2-formylphenol, 95% has been used as a model compound for studying the interactions between phenolic compounds and biological systems.
Mecanismo De Acción
6-(4-Benzyloxyphenyl)-2-formylphenol, 95% is believed to act as an agonist of the nuclear receptor PPARα, which is involved in the regulation of genes involved in lipid and glucose metabolism. It is also believed to interact with other nuclear receptors, including PPARγ and RXRα, as well as with other proteins such as G-protein coupled receptors and tyrosine kinases. In addition, 6-(4-Benzyloxyphenyl)-2-formylphenol, 95% is believed to act as an antioxidant by scavenging reactive oxygen species.
Biochemical and Physiological Effects
6-(4-Benzyloxyphenyl)-2-formylphenol, 95% has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to reduce cholesterol levels and improve glucose tolerance. It has also been shown to reduce inflammation, inhibit cancer cell growth, and reduce oxidative damage. In addition, 6-(4-Benzyloxyphenyl)-2-formylphenol, 95% has been shown to reduce the expression of pro-inflammatory genes, suggesting that it may have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-Benzyloxyphenyl)-2-formylphenol, 95% is a useful tool for laboratory experiments due to its high purity and solubility in organic solvents. It is also relatively stable, making it suitable for long-term storage. However, it is important to note that 6-(4-Benzyloxyphenyl)-2-formylphenol, 95% is a synthetic compound and may not produce the same results as naturally occurring phenolic compounds. In addition, the purity of 6-(4-Benzyloxyphenyl)-2-formylphenol, 95% can vary depending on the synthesis method used.
Direcciones Futuras
The potential future directions for 6-(4-Benzyloxyphenyl)-2-formylphenol, 95% are numerous. One potential direction is to further explore its potential as an antioxidant, as well as its potential anti-inflammatory and anti-cancer effects. In addition, further research could be done to explore its potential as a therapeutic agent for metabolic disorders such as diabetes and obesity. Finally, it could be used as a model compound to study the interactions between phenolic compounds and biological systems.
Métodos De Síntesis
6-(4-Benzyloxyphenyl)-2-formylphenol, 95% is synthesized through a multi-step process that involves the reaction of 4-benzyloxy-2-hydroxybenzaldehyde with formaldehyde in the presence of a base such as sodium hydroxide. This reaction produces a mixture of 6-(4-Benzyloxyphenyl)-2-formylphenol, 95% and 4-benzyloxy-2-formylphenol, which is then separated by column chromatography. The purity of the 6-(4-Benzyloxyphenyl)-2-formylphenol, 95% can be increased further by recrystallization. The overall yield of the reaction is typically around 95%.
Propiedades
IUPAC Name |
2-hydroxy-3-(4-phenylmethoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-13-17-7-4-8-19(20(17)22)16-9-11-18(12-10-16)23-14-15-5-2-1-3-6-15/h1-13,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSBGPVNZGUXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685382 |
Source


|
| Record name | 4'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-23-8 |
Source


|
| Record name | 4'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


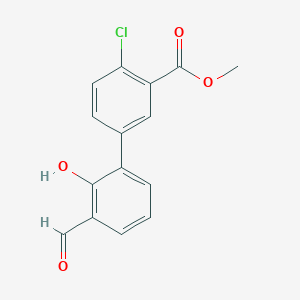


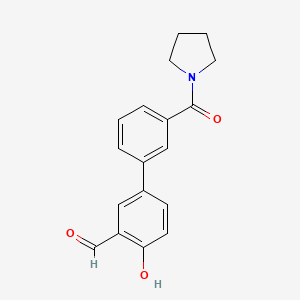
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)
